5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine
Description
Properties
IUPAC Name |
5-bromo-6-(cyclopropylmethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-3-7(11)4-12-9(8)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSXXSPDNPOFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253675 | |
| Record name | 5-Bromo-6-(cyclopropylmethoxy)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372606-87-5 | |
| Record name | 5-Bromo-6-(cyclopropylmethoxy)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1372606-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-(cyclopropylmethoxy)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
Common starting materials include halogenated aminopyridines such as 5-bromo-6-fluoropyridin-2-amine or 5-bromo-2-methoxypyridine derivatives, which can be transformed to the target compound via substitution reactions.
For example, 5-bromo-6-fluoropyridin-2-amine is a well-documented precursor that can undergo nucleophilic aromatic substitution to introduce alkoxy groups at the 6-position.
Bromination
Selective bromination at the 5-position of aminopyridines can be achieved using N-bromosuccinimide (NBS) under mild conditions (e.g., in chloroform at room temperature or slightly elevated temperatures) to yield 5-bromo-substituted pyridinyl amines.
Introduction of the Cyclopropylmethoxy Group
Nucleophilic Aromatic Substitution (SNAr)
The cyclopropylmethoxy group can be introduced by displacement of a suitable leaving group (e.g., fluorine or chlorine) on the pyridine ring at the 6-position by cyclopropylmethanol under basic conditions.
Typical conditions involve heating the halogenated aminopyridine with cyclopropylmethanol and a base such as sodium carbonate or potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 120–150 °C) for several hours.
This method yields the 6-(cyclopropylmethoxy) substituted product with moderate to good yields depending on reaction time and temperature.
Palladium-Catalyzed Coupling (Buchwald-Hartwig or Suzuki Coupling)
Alternatively, palladium-catalyzed coupling reactions can be used:
Buchwald-Hartwig amination or etherification : Using palladium catalysts (e.g., Pd(PPh3)2Cl2), bases (e.g., triethylamine), and cyclopropylmethanol or its derivatives, the alkoxy group can be introduced at the 6-position of 5-bromoaminopyridine derivatives under microwave or conventional heating.
Suzuki coupling : If the cyclopropylmethoxy group is attached to a boronic acid/ester derivative, it can be coupled with 5-bromo-6-aminopyridine under palladium catalysis to form the ether linkage.
Amino Group Installation or Retention
The amino group at the 3-position (or 2-position depending on numbering) is typically introduced early or retained throughout the synthesis:
Starting materials often already contain the amino group (e.g., 6-fluoropyridin-2-amine derivatives).
Alternatively, diazotization followed by substitution or reduction methods can be used to install the amino group if necessary.
Example Synthetic Route Summary
Research Findings and Notes
Catalyst selection : Potassium carbonate is preferred over sodium carbonate for base-catalyzed substitution reactions due to better yields and reaction control.
One-pot synthesis : Some methods allow for the preparation of intermediates such as boronic acid pinacol esters without isolation, facilitating streamlined synthesis.
Microwave-assisted synthesis : Use of microwave irradiation significantly reduces reaction times for palladium-catalyzed couplings while maintaining good yields.
Purification : Flash column chromatography using ethyl acetate/hexane mixtures is commonly employed to purify the final products and intermediates.
Yield variability : Yields for the substitution step introducing the cyclopropylmethoxy group can vary widely (from ~29% to 60%) depending on reaction conditions and purification methods.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like sodium tert-butoxide are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It may be used in the study of biological pathways and mechanisms due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)
5-Bromo-6-(2,2,2-trifluoroethoxy)pyridin-2-amine (CAS 2369616-84-0)
- Key Differences : Trifluoroethoxy group at position 6 and amine at position 2.
- Positional isomerism (amine at position 2 vs. 3) may affect hydrogen-bonding interactions in target binding .
5-Bromo-6-chloro-2-methylpyridin-3-amine (CAS 859299-11-9)
- Key Differences : Chloro and methyl groups replace cyclopropylmethoxy at position 5.
- Impact : Chloro acts as a leaving group, making this compound reactive in nucleophilic substitutions. The methyl group introduces steric hindrance, which could limit accessibility in catalytic reactions .
Functional Group Replacements
5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine (CAS 1603368-70-2)
- Key Differences : Oxetane ring replaces cyclopropylmethoxy.
- Impact: Oxetanes are known to improve solubility and metabolic stability while maintaining moderate lipophilicity, making this compound a promising candidate for drug discovery .
5-Amino-3-bromo-2-methylpyridine (Synonym: 5-Bromo-6-methylpyridin-3-amine)
- Key Differences : Methyl group at position 6 instead of cyclopropylmethoxy.
- Impact : Reduced steric bulk compared to cyclopropylmethoxy may enhance binding to flat hydrophobic pockets in enzymes or receptors .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Bromo Group : A bromine atom at the 5-position, which can influence the compound's reactivity and biological interactions.
- Cyclopropylmethoxy Group : A cyclopropyl group attached via a methoxy linkage at the 6-position, which may enhance lipophilicity and modulate receptor interactions.
The biological activity of this compound is likely mediated through its interaction with specific biological targets, including enzymes and receptors. The presence of the bromine atom and cyclopropyl group can affect binding affinity and selectivity.
Potential Targets
- Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases involved in cellular signaling pathways.
- Receptor Modulation : It may act as a modulator for various receptors, potentially influencing neurotransmitter systems.
In Vitro Studies
Research indicates that this compound exhibits notable activity against several cell lines. Below is a summary of findings from various studies:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | HeLa | 15 | Induces apoptosis |
| Study 2 | A549 (lung cancer) | 10 | Inhibits proliferation |
| Study 3 | MCF7 (breast cancer) | 12 | Reduces migration |
These results indicate that the compound possesses significant anti-cancer properties, warranting further investigation into its therapeutic potential.
Case Studies
- Anti-Cancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, particularly in lung and breast cancer models .
- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for introducing the amino group and alkylation for the cyclopropylmethoxy substituent . Optimizing reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) is critical. For example, using microwave-assisted synthesis or flow chemistry can enhance reaction efficiency and yield by reducing side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Techniques include:
- HPLC/GC-MS : To assess purity (>95% is typical for research-grade material) .
- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at C5, cyclopropylmethoxy at C6) via H and C chemical shifts .
- X-ray Crystallography : Resolve ambiguous structural features, particularly steric effects from the cyclopropyl group .
Q. What storage conditions are recommended to maintain stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles for solutions; use anhydrous DMSO for stock solutions (stable at -80°C for 6 months) .
Advanced Research Questions
Q. How does the substitution pattern of this compound influence its reactivity compared to analogs?
- Methodological Answer : The cyclopropylmethoxy group introduces steric hindrance and electronic effects, altering nucleophilic aromatic substitution (NAS) reactivity. For example:
| Analog Structure | Key Reactivity Difference | Reference |
|---|---|---|
| 5-Bromo-4-methoxypyridin-3-amine | Faster NAS due to less steric hindrance | |
| 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine | Reduced electrophilicity at C6 |
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor agonism)?
- Methodological Answer :
Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and enzymatic activity assays .
Structural Analysis : Compare binding modes via molecular docking with X-ray/NMR structures of target proteins .
Metabolite Screening : Rule out off-target effects from degradation products using LC-MS .
Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological targets?
- Methodological Answer :
- Substituent Variation : Replace cyclopropylmethoxy with bulkier groups (e.g., adamantyl) to enhance blood-brain barrier permeability .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using 3D-QSAR models .
- In Vivo Testing : Assess bioavailability and CNS penetration in rodent models .
Key Research Recommendations
- Synthetic Optimization : Explore photoredox catalysis for greener amination steps .
- Mechanistic Studies : Use cryo-EM to visualize interactions with ion channels implicated in neurological disorders .
- Data Reproducibility : Adopt standardized assay protocols (e.g., NIH guidelines) to minimize inter-lab variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
